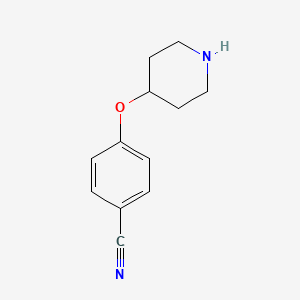

4-(Piperidin-4-yloxy)benzonitrile

Description

Significance of the Piperidine-Benzonitrile Moiety in Chemical Biology and Medicinal Chemistry

The piperidine (B6355638) ring is a saturated six-membered heterocycle containing a nitrogen atom. It is one of the most prevalent structural motifs found in pharmaceuticals and naturally occurring alkaloids. nih.govijnrd.org Its prevalence is due to several advantageous properties. The piperidine scaffold can serve as a versatile building block, and its non-planar, chair-like conformation allows for precise three-dimensional arrangements of substituents, which is critical for specific interactions with biological targets. nih.govresearchgate.net The nitrogen atom can act as a basic center, which is often crucial for a molecule's solubility and its ability to form salts, enhancing its pharmacokinetic profile. Piperidine derivatives have been successfully developed for a wide array of therapeutic applications, including as anticancer, antiviral, analgesic, and antipsychotic agents. researchgate.netresearchgate.netarizona.edu

The benzonitrile (B105546) group, consisting of a benzene (B151609) ring attached to a cyano (-CN) group, also plays a crucial role. atamankimya.com The nitrile group is a powerful electron-withdrawing group and can act as a hydrogen bond acceptor. nih.gov In drug design, the nitrile moiety is often used to improve a compound's metabolic stability, enhance its binding affinity to a target protein, or modulate its pharmacokinetic properties. nih.gov It is a key functional group in numerous approved drugs. nih.gov Furthermore, benzonitrile itself is a vital intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. atamankimya.comriverlandtrading.com When combined, the piperidine-benzonitrile moiety offers a privileged structure for creating compounds that can interact with a variety of biological targets, often with high potency and selectivity.

Historical Context of Related Heterocyclic Compounds in Drug Discovery

The history of drug discovery is deeply intertwined with heterocyclic chemistry. rroij.com The development of this field began in the 1800s, with early discoveries like the isolation of alloxan (B1665706) from uric acid in 1818 and the synthesis of furfural (B47365) in 1832. researchgate.net Many of the earliest recognized medicines were natural products containing heterocyclic rings. For instance, quinine, an alkaloid with a quinoline (B57606) ring system, has been used for centuries to treat malaria.

The 20th century saw an explosion in the synthesis and application of heterocyclic compounds in medicine. The discovery of the sulfa drugs in the 1930s, which are based on a sulfonamide group attached to a heterocyclic ring, revolutionized the treatment of bacterial infections. The development of antihistamines, tranquilizers, and other central nervous system agents in the mid-20th century heavily relied on heterocyclic scaffolds like phenothiazine (B1677639) and benzodiazepines.

Piperidine-containing compounds have a long history in medicine, with many alkaloids like piperine (B192125) (from black pepper) and lobeline (B1674988) being early subjects of study. researchgate.net Synthetic piperidine derivatives became mainstays in pharmacology, as exemplified by the development of potent analgesics and antipsychotics. researchgate.netarizona.edu The continuous exploration of heterocyclic structures has led to a vast number of approved drugs, with a significant percentage containing at least one heterocyclic ring. rroij.com This historical success underscores the continued importance of heterocyclic compounds like 4-(Piperidin-4-yloxy)benzonitrile as building blocks for future medicines. rsc.org

Overview of Current Research Trajectories for this compound

Current research involving this compound highlights its role as a valuable intermediate and building block in the synthesis of more complex molecules with potential therapeutic applications. chemimpex.com Its structure is particularly suited for the development of agents targeting the central nervous system and other biological pathways.

One significant area of research is in the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH). nih.gov FAAH is an enzyme that breaks down endocannabinoids like anandamide. nih.gov Inhibiting FAAH can increase the levels of these neurotransmitters, which has potential therapeutic benefits for pain, anxiety, and neurodegenerative diseases. nih.govnih.gov Piperidine and piperazine-based compounds have been extensively studied as FAAH inhibitors, and the this compound scaffold provides a key structural element for developing potent and selective inhibitors. nih.gov

Furthermore, the compound serves as a key intermediate in the synthesis of a variety of pharmaceutical agents, particularly those aimed at treating neurological disorders. chemimpex.com Its utility extends to the creation of ligands for various receptors, where the piperidine portion can be modified to fine-tune binding affinity and selectivity. For example, derivatives of benzoylpiperidine are known to be potent ligands for serotonin (B10506) and dopamine (B1211576) receptors, which are important targets for antipsychotic and antidepressant drugs. mdpi.comnih.gov The versatility of this compound allows researchers to synthesize libraries of related compounds for structure-activity relationship (SAR) studies, which are crucial for optimizing drug candidates. chemimpex.com

Compound Data

Below are tables detailing the chemical properties of this compound hydrochloride and a summary of related research findings.

Table 1: Chemical Properties of this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅ClN₂O | cymitquimica.com |

| Molecular Weight | 238.71 g/mol | cymitquimica.com |

| Synonyms | This compound hydrochloride, 4-(4-Cyanophenyloxy)piperidine Hydrochloride | cymitquimica.com |

| Purity | ≥97% | cymitquimica.com |

Table 2: Selected Research Applications and Findings

| Research Area | Target/Application | Key Findings | Reference |

| Neuropharmacology | Fatty Acid Amide Hydrolase (FAAH) Inhibition | Piperidine-based carbamates show potent nanomolar inhibitory activity against FAAH, with high selectivity. | nih.gov |

| Medicinal Chemistry | Serotonin (5-HT) and Dopamine Receptor Ligands | The benzoylpiperidine fragment is a privileged structure for developing ligands for 5-HT₂A receptors, crucial for antipsychotic agents. | mdpi.comnih.gov |

| Synthetic Chemistry | Intermediate for Pharmaceutical Synthesis | Serves as a key intermediate for synthesizing drugs targeting neurological disorders. | chemimpex.com |

| Acetylcholinesterase (AChE) Inhibition | Development of Anti-dementia Agents | Certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives are extremely potent AChE inhibitors. | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-4-yloxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-4,12,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIREFRFHFBPIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459781 | |

| Record name | 4-(Piperidin-4-yloxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224178-67-0 | |

| Record name | 4-(4-Piperidinyloxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224178-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Piperidin-4-yloxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 4 Piperidin 4 Yloxy Benzonitrile and Its Analogues

Established Synthetic Pathways for 4-(Piperidin-4-yloxy)benzonitrile

The formation of the ether linkage and the construction of the piperidine (B6355638) ring are central to the synthesis of this compound. Several classical and modern synthetic reactions are employed to achieve this, each with its own set of advantages and applications.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This pathway is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as the nitrile group in the target molecule. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this reaction typically involves the displacement of a halide (commonly fluorine or chlorine) from a substituted benzonitrile (B105546) with the hydroxyl group of a piperidine derivative. masterorganicchemistry.com

The reaction is generally facilitated by the presence of a base to deprotonate the piperidinol, thereby increasing its nucleophilicity. The choice of solvent and temperature is crucial for the reaction's success, with polar aprotic solvents often being preferred.

Table 1: Examples of SNAr Reactions in the Synthesis of Piperidine Derivatives

| Electrophile | Nucleophile | Base | Solvent | Conditions | Product | Yield |

| 4-Chlorofuro[3,2-d]pyrimidine | Piperidine | - | - | - | 4-(Piperidin-1-yl)furo[3,2-d]pyrimidine | 99% nih.gov |

| 4-Chlorothieno[3,2-d]pyrimidine | Piperidine | - | - | - | 4-(Piperidin-1-yl)thieno[3,2-d]pyrimidine | 86% nih.gov |

| 2,4-Dinitrochlorobenzene | Hydroxide | NaOH | Water | - | 2,4-Dinitrophenol | - wikipedia.org |

This table presents data on SNAr reactions for the synthesis of various piperidine-containing compounds, illustrating the general applicability of this method.

Mitsunobu-Type Ether Formation

The Mitsunobu reaction provides a powerful and versatile method for the formation of esters, ethers, and other C-O, C-N, and C-S bonds. organic-chemistry.org This reaction allows for the conversion of primary and secondary alcohols to the desired product with a clean inversion of stereochemistry at the alcohol carbon. organic-chemistry.orgorgsyn.org In the synthesis of this compound, the Mitsunobu reaction can be employed to couple 4-hydroxypiperidine (B117109) with a suitable phenol (B47542) derivative.

The reaction proceeds via the activation of the alcohol with a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgtcichemicals.com The resulting alkoxyphosphonium salt is then susceptible to nucleophilic attack by the phenoxide, leading to the formation of the desired ether. A significant advantage of this method is its mild reaction conditions. tcichemicals.com However, a limitation is that the nucleophile should be sufficiently acidic (pKa < 11) for the reaction to proceed efficiently. tcichemicals.com

Table 2: Key Reagents in the Mitsunobu Reaction

| Reagent | Function |

| Triphenylphosphine (PPh3) | Activates the alcohol |

| Diethyl azodicarboxylate (DEAD) | Oxidant |

| Diisopropyl azodicarboxylate (DIAD) | Oxidant |

This table outlines the roles of the principal reagents used in the Mitsunobu reaction for ether formation.

Palladium-Catalyzed Coupling Approaches (e.g., Buchwald-Hartwig Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the formation of carbon-nitrogen and carbon-oxygen bonds. wikipedia.org While primarily known for C-N bond formation, modifications of this reaction can be applied to the synthesis of aryl ethers. The Buchwald-Hartwig reaction allows for the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. wikipedia.orgbeilstein-journals.org

The versatility of this method allows for a wide range of functional groups to be tolerated on both the aryl and piperidine components, making it a powerful tool for the synthesis of complex analogues. wikipedia.org The choice of ligand is critical to the success of the reaction, with sterically hindered biaryl phosphine ligands often providing the best results. nih.gov

Condensation Reactions

Condensation reactions are a broad class of reactions that involve the joining of two molecules with the elimination of a small molecule, such as water. In the context of synthesizing the piperidine core, various condensation strategies can be employed. For instance, the Dieckmann condensation of a diester can be used to form a cyclic β-keto ester, which can then be further elaborated to the desired piperidine ring. dtic.mil Another approach involves the condensation of an amine with a dicarbonyl compound or its equivalent, followed by cyclization and reduction. nih.gov These methods are fundamental to the construction of the heterocyclic piperidine ring system. nih.govyoutube.com

Advanced Synthetic Methodologies for Derivatization

Once the core this compound scaffold is in place, further derivatization, particularly at the piperidine nitrogen, is often required to explore the structure-activity relationship of these compounds.

N-Arylation Strategies for Piperidine Moieties

The introduction of an aryl group at the nitrogen atom of the piperidine ring is a common derivatization strategy. The Buchwald-Hartwig amination is the preeminent method for achieving this transformation. wikipedia.orgresearchgate.net This palladium-catalyzed reaction allows for the efficient coupling of the secondary amine of the piperidine moiety with a wide variety of aryl halides and triflates. wikipedia.orgresearchgate.net

The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, can be fine-tuned to accommodate a diverse range of substrates, including those with sensitive functional groups. nih.govchemrxiv.org This methodology has been successfully applied to the synthesis of numerous N-arylpiperidine derivatives, demonstrating its broad applicability and reliability. rsc.orgnih.gov

Table 3: Examples of Buchwald-Hartwig N-Arylation of Piperidine

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Product | Yield |

| 4-Bromotoluene | Piperidine | - | - | - | - | N-(4-methylphenyl)piperidine | 85% rsc.org |

| 4-Bromoanisole | Piperidine | - | - | - | - | N-(4-methoxyphenyl)piperidine | 93% rsc.org |

| Iodobenzene | Piperidine | CuI | 2-acetylcyclohexanone | TBPM | DMSO | N-phenylpiperidine | 97% acs.org |

This table showcases the versatility of the Buchwald-Hartwig amination for the N-arylation of piperidine with various aryl halides.

Functional Group Interconversions on the Benzonitrile Core

The benzonitrile group of this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the synthesis of a wide array of analogs.

One of the most common interconversions is the hydrolysis of the nitrile group to a carboxylic acid. This transformation is typically achieved under acidic or alkaline conditions. researchgate.netuni.lu Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, yields the corresponding carboxylic acid directly. researchgate.netuni.lu Alternatively, alkaline hydrolysis with a base like sodium hydroxide, followed by acidification, also affords the carboxylic acid. researchgate.netuni.lu This carboxylic acid derivative can then serve as a precursor for the synthesis of amides, esters, and other related functionalities through standard coupling procedures.

Another important transformation is the reduction of the nitrile group to a primary amine (a benzylamine (B48309) derivative). This can be accomplished using various reducing agents. A frustrated Lewis pair-catalyzed hydroboration of nitriles has been shown to produce primary amines in high yields, tolerating a range of functional groups. researchgate.net This method provides a direct route to aminomethyl-substituted piperidin-4-yloxybenzene derivatives.

Furthermore, the benzonitrile moiety can participate in cycloaddition reactions . For instance, the copper-catalyzed alkyne-azide cycloaddition (CuAAC) can be utilized to synthesize triazole-containing analogs. researchgate.net

Cross-coupling reactions also offer a powerful tool for modifying the benzonitrile core. The Sonogashira coupling , a palladium- and copper-catalyzed reaction, allows for the coupling of terminal alkynes with aryl halides. nrochemistry.comlibretexts.orgwikipedia.org While the nitrile group itself is not directly involved, an aryl halide precursor to this compound can be functionalized with an alkyne, which can then be further modified.

Multi-Step Synthesis of Complex Analogues

The synthesis of more complex analogs of this compound often involves multi-step sequences that combine the formation of the core structure with subsequent functionalization of either the piperidine or the benzonitrile ring.

A common strategy involves the initial synthesis of the core this compound scaffold, typically via a Williamson ether synthesis . utahtech.eduyoutube.commasterorganicchemistry.com This reaction involves the coupling of 4-hydroxypiperidine (often with the nitrogen protected, for example, as an N-Boc derivative) with a suitable 4-halobenzonitrile, such as 4-fluorobenzonitrile, in the presence of a base. youtube.comrichmond.edu

Once the core structure is established, the piperidine nitrogen can be functionalized through various reactions. N-alkylation is a straightforward method to introduce a wide range of substituents. This is typically achieved by reacting the secondary amine of the piperidine with an alkyl halide or by reductive amination with an aldehyde or ketone.

For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction. wikipedia.orgnih.govcapes.gov.brorganic-chemistry.orgnih.gov This reaction allows for the formation of a carbon-nitrogen bond between the piperidine nitrogen and an aryl halide or triflate. The choice of palladium precatalyst, phosphine ligand, solvent, and base is crucial for achieving high yields and can be optimized for specific substrates. nih.gov Toluene and 1,4-dioxane (B91453) are often effective solvents for this transformation. nih.gov

The following table illustrates a general multi-step synthetic approach to complex analogs:

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Protection | 4-Hydroxypiperidine | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | N-Boc-4-hydroxypiperidine |

| 2 | Williamson Ether Synthesis | N-Boc-4-hydroxypiperidine, 4-Fluorobenzonitrile | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetonitrile) | N-Boc-4-(piperidin-4-yloxy)benzonitrile |

| 3 | Deprotection | N-Boc-4-(piperidin-4-yloxy)benzonitrile | Acid (e.g., TFA, HCl) | This compound |

| 4a | N-Alkylation | This compound, Alkyl halide | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | N-Alkyl-4-(piperidin-4-yloxy)benzonitrile |

| 4b | Buchwald-Hartwig Amination | This compound, Aryl halide | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., Cs₂CO₃), Solvent (e.g., Toluene) | N-Aryl-4-(piperidin-4-yloxy)benzonitrile |

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound and its derivatives. Key parameters that are often fine-tuned include the choice of base, solvent, temperature, and catalyst system.

In the Williamson ether synthesis , the choice of base and solvent significantly impacts the reaction efficiency. Strong bases like sodium hydride (NaH) are effective in deprotonating the hydroxyl group of 4-hydroxypiperidine, but milder bases such as potassium carbonate can also be used, often in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. utahtech.edurichmond.edu The reaction temperature is typically maintained between 50-100 °C to ensure a reasonable reaction rate. utahtech.edu

For the Buchwald-Hartwig amination , the catalyst system, comprising a palladium source and a phosphine ligand, is paramount. Different generations of catalysts have been developed to improve the scope and efficiency of this reaction. wikipedia.orgnih.gov Sterically hindered biarylphosphine ligands, such as XPhos and SPhos, have proven to be particularly effective for the coupling of a wide range of amines and aryl halides. The choice of base is also crucial, with strong, non-nucleophilic bases like sodium tert-butoxide or cesium carbonate often providing the best results. nih.gov

The table below summarizes the optimization of conditions for a generic Buchwald-Hartwig amination:

| Parameter | Variation | Observation |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Both can be effective, choice may depend on the specific ligand and substrates. |

| Ligand | XPhos, SPhos, RuPhos | Ligand choice is critical and substrate-dependent; biarylphosphines are generally superior. |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases often give higher yields. |

| Solvent | Toluene, Dioxane, THF | Aprotic solvents are generally preferred to avoid side reactions. |

| Temperature | Room Temperature to 120 °C | Higher temperatures are often required for less reactive aryl chlorides. |

Green Chemistry Approaches in the Synthesis of this compound and its Derivatives

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Several green chemistry principles have been applied to the synthesis of this compound and its analogs.

Microwave-assisted synthesis has emerged as a valuable tool to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov This technique has been successfully applied to the synthesis of various piperidine and piperazine (B1678402) derivatives. nih.gov

Phase-transfer catalysis (PTC) offers another green alternative, particularly for the Williamson ether synthesis. PTC allows the reaction to be carried out in a biphasic system (e.g., aqueous/organic), minimizing the need for anhydrous solvents and often enabling the use of milder reaction conditions. Quaternary ammonium (B1175870) salts are commonly used as phase-transfer catalysts to shuttle the alkoxide from the aqueous phase to the organic phase where the reaction occurs.

The use of ionic liquids as recyclable reaction media is another promising green approach. Ionic liquids can act as both solvent and catalyst, and their non-volatile nature reduces air pollution. uni.lu In some cases, the use of ionic liquids can simplify product separation and allow for the recycling of the reaction medium. uni.lu

Flow chemistry represents a paradigm shift from traditional batch processing. Conducting reactions in continuous flow reactors can offer improved safety, better heat and mass transfer, and the potential for automated synthesis and optimization. nrochemistry.com The anodic methoxylation of N-formylpiperidine in a microfluidic electrolysis cell is an example of a flow chemistry approach to a piperidine precursor. nrochemistry.com

Spectroscopic and Structural Elucidation of 4 Piperidin 4 Yloxy Benzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy stands as a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and the connectivity between neighboring protons. In the ¹H NMR spectrum of 4-(Piperidin-4-yloxy)benzonitrile, distinct signals corresponding to the aromatic protons of the benzonitrile (B105546) ring and the aliphatic protons of the piperidine (B6355638) ring are expected.

The protons on the benzonitrile ring typically appear as two doublets in the aromatic region (around δ 7.0-8.0 ppm). The protons ortho to the cyano group are expected to resonate at a slightly different chemical shift than the protons ortho to the ether linkage due to their different electronic environments.

The protons of the piperidine ring exhibit more complex splitting patterns in the aliphatic region of the spectrum. The proton at the C4 position, attached to the oxygen atom, will have a chemical shift influenced by the electronegative oxygen. The protons on the carbons adjacent to the nitrogen (C2 and C6) and the other methylene (B1212753) protons (C3 and C5) will also show characteristic signals. The exact chemical shifts and coupling constants are crucial for confirming the substitution pattern and conformation of the piperidine ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum.

Key signals to identify include:

The carbon of the nitrile group (C≡N), which typically appears in the range of δ 110-120 ppm.

The aromatic carbons of the benzonitrile ring. The carbon atom attached to the cyano group and the carbon atom attached to the ether oxygen will have characteristic chemical shifts.

The aliphatic carbons of the piperidine ring. The carbon atom bonded to the oxygen (C4) will be shifted downfield compared to the other piperidine carbons.

For a related compound, 4-(phenylamino)benzonitrile, the nitrile carbon appears at δ 119.9 ppm, and the other aromatic carbons resonate between δ 101.3 and 147.9 ppm. rsc.org For benzonitrile itself, the nitrile carbon is observed at a specific chemical shift in its ¹³C NMR spectrum. chemicalbook.com

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Substituted Analogues

For derivatives of this compound that contain fluorine atoms, ¹⁹F NMR spectroscopy is an indispensable tool. This technique is highly sensitive to the local electronic environment of the fluorine nucleus. A key example is 3-fluoro-4-(piperidin-4-yloxy)benzonitrile. uni.lu The ¹⁹F NMR spectrum of this compound would show a signal whose chemical shift and coupling pattern would confirm the position of the fluorine atom on the benzonitrile ring. The coupling with neighboring protons (¹H-¹⁹F coupling) can provide further structural confirmation. The synthesis and characterization of such fluorinated analogues are important in medicinal chemistry for modulating the compound's properties. eurjchem.com

Mass Spectrometry (MS) for Molecular Weight Validation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a primary method for determining the molecular weight of a compound, thereby confirming its elemental composition.

For this compound (C₁₂H₁₄N₂O), the expected monoisotopic mass is approximately 202.11 Da. uni.lu Mass spectrometry would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this mass. The hydrochloride salt of this compound would have a molecular weight of approximately 238.71 g/mol . cymitquimica.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, an HRMS measurement would distinguish its formula (C₁₂H₁₄N₂O) from other possible formulas with the same nominal mass. uni.lu For example, HRMS was used to confirm the elemental composition of a related benzonitrile derivative. rsc.org The predicted m/z for the [M+H]⁺ adduct of this compound is 203.11789. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would exhibit characteristic absorption bands for its key functional groups:

Nitrile (C≡N) stretch: A sharp, intense absorption band is expected in the region of 2220-2260 cm⁻¹. The presence of this band is a strong indicator of the nitrile group. For similar benzonitrile compounds, this stretch is a key diagnostic peak.

Aromatic C-O stretch: The ether linkage between the benzonitrile and piperidine rings will produce a strong absorption band in the fingerprint region, typically around 1250 cm⁻¹.

Aromatic C=C stretches: Multiple bands in the 1600-1450 cm⁻¹ region indicate the presence of the benzene (B151609) ring.

Aliphatic C-H stretches: Absorption bands just below 3000 cm⁻¹ correspond to the C-H bonds of the piperidine ring.

N-H stretch: If the piperidine nitrogen is not substituted (i.e., a secondary amine), a moderate absorption band may be observed in the 3300-3500 cm⁻¹ region.

The analysis of the IR spectrum of a related compound, 4-isopropylbenzonitrile, confirms the presence of the characteristic nitrile and aromatic absorptions. nist.gov

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

As of the latest literature surveys, a publicly accessible, single-crystal X-ray structure for the specific compound this compound has not been reported in major crystallographic databases like the Cambridge Structural Database (CSD) nih.gov. The CSD serves as the world's repository for small-molecule organic and metal-organic crystal structures cam.ac.uk.

However, the crystallographic analysis of closely related piperidine-containing structures provides a strong basis for predicting the likely structural features of this compound. For instance, the X-ray structure of the derivative 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile has been determined, offering valuable insights. nih.gov In this related molecule, the piperidine rings were found to adopt a stable chair conformation. nih.gov The crystal packing in this analogue is primarily governed by van der Waals interactions and weak C-H···N hydrogen bonds. nih.gov

Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would be expected to confirm the following:

The chair conformation of the piperidine ring, which is the most energetically favorable arrangement.

The precise bond angles and lengths of the ether linkage between the piperidine and benzonitrile moieties.

The planarity of the benzonitrile ring.

The potential for intermolecular hydrogen bonding involving the piperidine nitrogen atom (N-H) and the nitrile nitrogen atom, which would significantly influence the crystal lattice.

The table below summarizes the type of crystallographic data that would be obtained from such an analysis, using the reported data for the related compound 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile as an illustrative example. nih.gov

Table 1: Example Crystallographic Data for a Related Piperidine Derivative

| Parameter | Example Value (for C₁₇H₂₃N₃) nih.gov |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.090 (2) Å |

| b = 11.100 (2) Å | |

| c = 13.446 (3) Å | |

| α = 90° | |

| β = 100.72 (3)° | |

| γ = 90° | |

| Volume (V) | 1479.7 (5) ų |

| Molecules per Unit Cell (Z) | 4 |

| Radiation Type | Mo Kα |

| Temperature | 113 K |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable tools for the separation, isolation, and purity assessment of synthesized chemical compounds like this compound. High-Performance Liquid Chromatography (HPLC) is the most prominently cited technique for determining the purity of this compound and its derivatives. thermofisher.comrsc.org Commercial suppliers often use HPLC to certify the purity of their products, with typical assays requiring a purity of ≥97.5%. thermofisher.com

Reversed-phase HPLC (RP-HPLC) is the standard modality for this class of molecules. In this setup, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For piperidine derivatives, a C18 (octadecylsilane) column is commonly employed. rsc.org

A significant challenge in the analysis of compounds containing a basic piperidine ring is the potential for undesirable interactions with residual acidic silanol (B1196071) groups on the surface of the silica-based stationary phase. sielc.com These interactions can lead to poor peak shapes, characterized by significant tailing, which complicates accurate quantification. sielc.com To mitigate this, several strategies are employed:

Acidic Additives: The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase. The acid protonates the basic nitrogen on the piperidine ring, and also suppresses the ionization of the silanol groups, thereby minimizing the unwanted ionic interactions. rsc.orgsielc.com

End-Capped Columns: Use of "end-capped" C18 columns where the residual silanol groups have been deactivated through reaction with a small silylating agent.

Mixed-Mode Chromatography: Employment of specialized columns, such as the Primesep D, which possess both hydrophobic chains and a basic group near the silica (B1680970) surface. This basic group effectively shields the analyte from the acidic silanols, resulting in improved peak symmetry. sielc.com

Purification of crude reaction mixtures to isolate this compound is often achieved using flash column chromatography, a preparative form of liquid chromatography that uses a lower pressure and larger particle size stationary phase (typically silica gel) compared to HPLC. nih.gov The choice of eluent (mobile phase) is critical for achieving good separation, with common systems being mixtures of ethyl acetate (B1210297) and hexanes. nih.gov

The table below details a representative set of HPLC conditions used for the analysis of related piperidine derivatives, which would be a suitable starting point for method development for this compound. rsc.org

Table 2: Representative HPLC Method for Piperidine Derivatives Analysis

| Parameter | Condition rsc.org |

|---|---|

| Instrument | Agilent 1200 series LC system or equivalent |

| Column | Agilent Eclipse XDB-C18 |

| Particle Size: 5 µm | |

| Dimensions: 4.6 x 150 mm | |

| Mobile Phase | Gradient of Acetonitrile (CH₃CN) and Water |

| Additive: 0.05% Formic Acid | |

| Gradient: 35-90% CH₃CN over 25 minutes | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV Absorbance at 240 nm |

Computational and Theoretical Investigations of 4 Piperidin 4 Yloxy Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. researchgate.netnih.gov For a molecule like 4-(Piperidin-4-yloxy)benzonitrile, DFT calculations can determine its most stable three-dimensional arrangement (optimized geometry), as well as key electronic properties. These calculations provide quantitative and qualitative information about structural and spectral features. nih.gov

DFT studies on related piperidine (B6355638) derivatives have been used to gain insights into molecular geometry, electronic stability, and reactivity. researchgate.net Such analysis for this compound would typically involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A theoretical study on the cycloaddition reaction of benzonitrile (B105546) oxide, a related structure, was successfully carried out using DFT methods to understand the reaction's molecular mechanism. researchgate.net

Table 1: Illustrative Electronic Properties from a Hypothetical DFT Calculation

| Property | Description | Predicted Outcome for this compound |

| Optimized Geometry | The lowest energy, most stable 3D structure of the molecule. | Provides precise bond lengths, bond angles, and dihedral angles. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | A specific energy value (e.g., in eV) indicating regions of high electron density, likely around the piperidine nitrogen and the oxygen atom. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | A specific energy value (e.g., in eV) indicating regions susceptible to nucleophilic attack, possibly on the benzonitrile ring. |

| Energy Gap (ΔE) | The difference between LUMO and HOMO energies. | A larger gap suggests higher stability and lower chemical reactivity. |

| Dipole Moment | A measure of the net molecular polarity. | A non-zero value indicating an asymmetric distribution of charge, contributing to its interaction with polar solvents and biological targets. |

| Molecular Electrostatic Potential (MEP) | A 3D map showing the charge distribution and sites for electrophilic and nucleophilic attack. | Would likely show negative potential (red/yellow) near the nitrile nitrogen and ether oxygen, and positive potential (blue) near the piperidine N-H group. |

This table is illustrative and represents the type of data that would be generated from a DFT study.

Conformational analysis is crucial for understanding the three-dimensional shapes a molecule can adopt. The piperidine ring in this compound is a flexible six-membered ring. In crystallographic studies of structurally similar compounds, such as 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, the piperidine rings consistently adopt a stable chair conformation. nih.govnih.gov It is therefore highly probable that the piperidine ring in this compound also prefers a chair conformation.

The orientation of substituents on the piperidine ring (axial vs. equatorial) can significantly impact the molecule's properties and biological activity. nih.gov The ether linkage between the piperidine and benzonitrile moieties introduces additional rotational freedom. Quantum mechanical calculations can be used to determine the energy barriers between different conformations and identify the most stable spatial arrangement of the entire molecule. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to observe the motion and behavior of a molecule over time, offering a dynamic picture of its interactions with its environment.

MD simulations are particularly valuable for studying how a ligand like this compound behaves in a biological context, such as in the binding site of a protein or solvated in water. researchgate.net These simulations can confirm the stability of a ligand within a binding pocket and analyze its conformational changes over time. researchgate.net

In a typical MD simulation, the ligand-protein complex is placed in a simulated box of water molecules to mimic physiological conditions. nih.gov The simulation tracks the movements of all atoms over a set period (e.g., nanoseconds). Key analyses from MD simulations include:

Root-Mean-Square Deviation (RMSD): Measures the average change in displacement of a selection of atoms, indicating the stability of the ligand's position in the binding site. A stable RMSD suggests a stable binding mode. nih.gov

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein, which are often crucial for binding affinity.

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule accessible to the solvent, providing insights into how solvation affects its conformation and interactions. researchgate.net

For example, MD simulations have been used to validate the stability of inhibitor-protease complexes for potential SARS-CoV-2 inhibitors and to understand the absorption mechanisms of CO2 in piperazine (B1678402) solutions. researchgate.netnih.gov

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov This method is essential in drug discovery for screening large libraries of compounds against a specific biological target. researchgate.net

In a docking study, the 3D structure of the target protein is used as a receptor. The this compound molecule would be treated as a flexible ligand, and a docking algorithm would sample numerous possible binding poses within the protein's active site. Each pose is assigned a score based on how well it fits geometrically and energetically. nih.gov

Table 2: Illustrative Data from a Hypothetical Molecular Docking Study

| Parameter | Description | Example Finding |

| Target Protein | The biological macromolecule of interest (e.g., an enzyme or receptor). | e.g., Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). acs.org |

| Docking Score | An estimated binding energy (e.g., in kcal/mol) predicting the affinity of the ligand for the protein. A lower score typically indicates stronger binding. | e.g., -7.5 kcal/mol. |

| Binding Pose | The predicted 3D orientation of the ligand within the protein's active site. | Shows the piperidine ring in a hydrophobic pocket and the benzonitrile group forming specific interactions. |

| Key Interactions | Specific non-covalent bonds formed between the ligand and amino acid residues. | Hydrogen bond between the piperidine N-H group and an Aspartate residue; Pi-alkyl interaction between the benzonitrile ring and a Leucine residue. |

This table is for illustrative purposes. The target and findings are hypothetical.

Studies on similar heterocyclic compounds have successfully used molecular docking to predict binding modes and guide the synthesis of more potent inhibitors for targets like α-amylase and various cancer-related proteins. nih.govresearchgate.net

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful ligand-based drug design technique. youtube.com A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings.

A pharmacophore model can be generated based on the structure of a known active ligand like this compound or from the ligand-binding site of a protein. youtube.com This model then serves as a 3D query for virtual screening, a process where large digital libraries of chemical compounds are rapidly searched to identify new molecules that match the pharmacophore features. nih.govresearchgate.net

The process typically involves:

Model Generation: Defining the key features of this compound, such as the piperidine nitrogen (positive ionizable), the ether oxygen (hydrogen bond acceptor), and the aromatic benzonitrile ring (hydrophobic feature). nih.gov

Database Screening: Using the pharmacophore model to filter a large chemical database (e.g., the ZINC database) containing millions of compounds. nih.gov

Hit Identification: Identifying molecules from the library that successfully map onto the pharmacophore query. These "hits" are considered potential candidates for further study.

Further Analysis: The identified hits are often subjected to further filtering, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to refine the selection of promising lead compounds. ekb.eg

This approach has been successfully used to discover novel inhibitors for various targets, demonstrating its utility in accelerating the drug discovery process. nih.govscispace.com

Ligand-Based Pharmacophore Development

Ligand-based pharmacophore modeling is a computational technique used in drug discovery when the three-dimensional structure of the biological target is unknown. This method involves identifying and aligning a set of active molecules to deduce the common chemical features essential for their biological activity. These features, known as a pharmacophore, typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and charged centers, arranged in a specific 3D geometry. The resulting pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify new compounds with the potential for similar biological activity.

A review of publicly available scientific literature and chemical databases revealed no specific ligand-based pharmacophore models developed for this compound. Research in this area often focuses on a series of structurally related compounds with known biological activity to derive a common pharmacophore, and such a study specifically featuring this compound has not been reported.

Structure-Based Pharmacophore Development

Structure-based pharmacophore modeling is employed when the 3D structure of the target protein, typically determined through X-ray crystallography or NMR spectroscopy, is available. This approach analyzes the key interaction points between the protein and a bound ligand within the active site. The resulting pharmacophore model represents the essential interactions from the perspective of the receptor, highlighting the features a ligand must possess to bind effectively. These models are powerful tools for virtual screening, lead optimization, and understanding drug-receptor interactions.

Despite the utility of this method, no dedicated structure-based pharmacophore development studies for this compound were identified in the searched scientific literature. Such studies would require the availability of a co-crystal structure of this compound bound to a specific biological target, which does not appear to be publicly accessible.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., physicochemical, electronic, topological), QSAR models can predict the activity of new, untested compounds. These models are valuable for prioritizing synthetic efforts, optimizing lead compounds, and gaining insights into the structural requirements for a desired biological effect.

Searches of scientific databases and literature did not uncover any QSAR models specifically developed for or including this compound. The development of a robust QSAR model requires a dataset of structurally diverse compounds with a range of measured biological activities against a specific target, and no such study involving this particular compound has been published.

Pharmacological and Biological Research Applications of 4 Piperidin 4 Yloxy Benzonitrile Derivatives

Antiviral Activity Studies

Derivatives featuring the 4-(piperidin-4-yloxy)benzonitrile moiety have demonstrated significant promise in the field of virology, particularly in the inhibition of the Human Immunodeficiency Virus Type 1 (HIV-1).

A significant body of research has focused on designing derivatives of this compound as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). These compounds allosterically bind to the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.

Novel series of piperidin-4-yl-aminopyrimidine derivatives have been developed by analyzing the binding patterns of known NNRTIs. nih.govresearchgate.net These efforts have led to the creation of compounds with potent activity against wild-type HIV-1. nih.gov For instance, by fusing the pharmacophore templates of existing inhibitors, researchers have synthesized derivatives with EC50 values in the single-digit nanomolar range. nih.gov

A key achievement in this area is the development of derivatives that maintain their potency against drug-resistant HIV-1 strains. nih.govresearchgate.net Specifically, certain N-benzyl and N-phenyl derivatives have shown broad activity against viruses with common mutations such as K103N/Y181C and Y188L, which are known to confer resistance to many clinically used NNRTIs. nih.govresearchgate.netneb.com The N-benzyl compound designated as '5k' has been highlighted for its particularly attractive profile against these challenging mutants. nih.govresearchgate.net

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| Piperidin-4-yl-aminopyrimidine derivatives | Wild-type HIV-1 RT | Displayed significantly improved activity with EC50 values in single-digit nanomolar concentrations. | nih.gov |

| N-benzyl piperidine-linked aminopyrimidines (e.g., 5k) | Wild-type and mutant HIV-1 RT (K103N/Y181C, Y188L) | Showed broad potency against both wild-type and drug-resistant viral strains. | nih.govresearchgate.net |

| N-phenyl piperidine-4-yl-aminopyrimidines | Wild-type and mutant HIV-1 RT | Demonstrated broad potency against resistant mutant viruses. | neb.com |

The primary antiviral mechanism for these piperidine (B6355638) derivatives is the inhibition of HIV-1 reverse transcriptase. nih.gov As NNRTIs, they bind to an allosteric pocket on the enzyme, which is distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme, ultimately disrupting its ability to convert viral RNA into DNA, a critical step in the HIV life cycle. researchgate.net

The improved potency observed in in vitro models of HIV RNA replication helps to validate that this class of allosteric pyrimidine (B1678525) derivatives effectively inhibits reverse transcriptase. nih.gov Furthermore, chemical optimization of related 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives led to the identification of a highly effective inhibitor of the Hepatitis C Virus (HCV). nih.gov Biological studies revealed that this compound, L0909, blocks HCV replication by acting on the viral entry stage, demonstrating a novel mechanism of action for this class of molecules beyond RT inhibition. nih.gov

Anticancer and Antitumor Research

The versatility of the piperidine and benzonitrile (B105546) scaffolds has also been leveraged in the search for new anticancer agents.

Derivatives incorporating piperidine and benzonitrile structures have been evaluated for their cytotoxic effects against a variety of human cancer cell lines. Studies have demonstrated that these compounds can exhibit significant, and in some cases selective, toxicity toward malignant cells. nih.gov

For example, a series of 3,5-bis(benzylidene)piperidin-4-ones and their N-acyl analogs were tested against neoplastic cell lines including HSC-2 (oral squamous carcinoma), HSC-4 (oral squamous carcinoma), and HL-60 (promyelocytic leukemia), alongside normal human cell lines. nih.gov Many of these compounds showed selective toxicity, with the N-acryloyl derivatives (series 2) displaying particularly potent submicromolar CC50 values against the cancer cells. nih.gov Similarly, certain pyrazolo[3,4-b]pyridine derivatives have shown potent cytotoxicity against Hela (cervical cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) cell lines, with IC50 values comparable to the standard chemotherapy drug doxorubicin. mdpi.compugetsound.edu

| Compound Series | Cancer Cell Lines Tested | Key Cytotoxicity Findings | Reference |

|---|---|---|---|

| 3,5-bis(benzylidene)piperidin-4-ones | HSC-2, HSC-4, HL-60 | Displayed selective toxicity for malignant cells. | nih.gov |

| N-acryloyl-3,5-bis(benzylidene)piperidin-4-ones | HSC-2, HSC-4, HL-60 | Potent cytotoxins with mainly submicromolar CC50 values. | nih.gov |

| Pyrazolo[3,4-b]pyridines (e.g., 9a, 14g) | Hela, MCF7, HCT-116 | Compound 9a: IC50 = 2.59 µM (Hela); Compound 14g: IC50 = 1.98 µM (HCT-116). Showed good safety profiles on normal WI-38 cells. | mdpi.compugetsound.edu |

| 2-thioxoimidazolidine derivatives | HepG-2 (liver), HCT-116 (colon) | Demonstrated good antiproliferation activity against both cell lines. | nih.gov |

Research into the anticancer mechanisms of these compounds has begun to identify specific molecular targets involved in cancer cell proliferation and survival. For pyrazolo[3,4-b]pyridine derivatives, studies have shown they can induce cell cycle arrest and apoptosis (programmed cell death). mdpi.compugetsound.edu

Specifically, compound 9a was found to arrest the cell cycle at the S phase in Hela cells, while compound 14g arrested the cell cycle at the G2/M phase in MCF7 cells and at the S phase in HCT-116 cells. pugetsound.edu Further investigation revealed that these compounds act as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9. mdpi.compugetsound.edu These kinases are crucial regulators of the cell cycle and transcription, and their inhibition can halt the uncontrolled proliferation of cancer cells.

Antimicrobial and Antitubercular Investigations

The structural framework of piperidine has been utilized in the development of agents targeting bacterial and mycobacterial pathogens, including the causative agent of tuberculosis.

Research has shown that certain piperidine derivatives possess potent antitubercular activity. nih.gov In a study of 2,6-diarylpiperidin-4-one derivatives, several compounds were evaluated against Mycobacterium tuberculosis H37Rv. nih.gov Compounds 23, 24, and 27 were found to exhibit a one-fold improvement in potency compared to the standard antitubercular drug Rifampicin. nih.gov

These piperidine-based compounds were also assessed for broader antibacterial activity against a panel of both sensitive and multidrug-resistant bacteria. nih.gov Significant activity was noted against Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium, with some derivatives showing efficacy against vancomycin-resistant strains that was superior to the standard drugs Linezolid and Trovafloxacin. nih.gov This highlights the potential of the piperidine scaffold in combating challenging drug-resistant infections.

| Compound | Target Organism | Activity/Potency | Reference |

|---|---|---|---|

| Compound 23 | Mycobacterium tuberculosis H37Rv | One-fold improved potency compared to Rifampicin. | nih.gov |

| Compound 24 | Mycobacterium tuberculosis H37Rv | One-fold improved potency compared to Rifampicin. | nih.gov |

| Compound 27 | Mycobacterium tuberculosis H37Rv | One-fold improved potency compared to Rifampicin. | nih.gov |

| Compound 23 | Vancomycin-Linezolid-resistant E. faecalis | One-fold better than standard Linezolid. | nih.gov |

| Compound 27 | Vancomycin-resistant E. faecium | One-fold better than standard Trovafloxacin. | nih.gov |

Antibacterial Efficacy against Pathogenic Strains

The piperidine moiety is a component of many compounds investigated for antibacterial properties. acs.org Research has demonstrated that derivatives can be active against both Gram-positive and Gram-negative bacteria. For instance, synthesized piperidine derivatives have shown activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). acs.org In some cases, the activity of these derivatives against Staphylococcus aureus was comparable to the standard drug chloramphenicol (B1208). acs.org

Further studies on related structures, such as piperidine-4-carboxamides, have identified them as a novel subclass of Novel Bacterial Topoisomerase Inhibitors (NBTIs) that target DNA gyrase. nih.govnih.gov This mechanism provides bactericidal properties against challenging pathogens like Mycobacterium abscessus. nih.govnih.gov The hybridization of piperazine (B1678402), a closely related heterocycle, with a quinoline (B57606) core has produced compounds with promising activity against Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range. dndi.org Other research into 1,3,4-oxadiazole (B1194373) derivatives bearing a piperidine moiety has shown moderate to strong activity against Salmonella typhi and Bacillus subtilis. nih.gov

Table 1: Antibacterial Activity of Selected Piperidine Derivatives

| Derivative Class | Bacterial Strain(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| Piperidine Derivatives | Staphylococcus aureus, Escherichia coli | Active, comparable to chloramphenicol against S. aureus | acs.org |

| Piperidine-4-carboxamides | Mycobacterium abscessus | Bactericidal; DNA gyrase inhibition | nih.govnih.gov |

| Piperazinyl-Quinolone Hybrids | S. aureus, P. aeruginosa, B. subtilis, E. coli | MIC values of 3.9–7.8 μM | dndi.org |

| 1,3,4-Oxadiazole-Piperidines | Salmonella typhi, Bacillus subtilis | Moderate to strong activity | nih.gov |

| Piperidine-4-one Derivative | Bacillus subtilis | Potent antibacterial activity | ebi.ac.uk |

Antifungal Properties

The antifungal potential of piperidine derivatives has also been an area of active investigation. Studies have revealed that these compounds can inhibit the growth of various fungal pathogens. For example, certain piperidine-4-one derivatives have demonstrated potent antifungal activity against Candida albicans. ebi.ac.uk Other research has shown that different series of piperidine derivatives exhibit varying degrees of inhibition against fungi such as Aspergillus niger, Aspergillus flavus, and Saccharomyces cerevisiae.

In the context of agricultural applications, novel 1,2,4-oxadiazole (B8745197) derivatives containing a piperidine ring were designed and synthesized. These compounds showed significant activity against plant-pathogenic fungi. Specifically, derivatives like N-(1-benzoylpiperidin-4-yl)-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide exhibited high inhibition rates against Phakopsora pachyrhizi (Soybean rust) and Puccinia sorghi (corn rust), in some cases surpassing the efficacy of commercial control agents.

Table 2: Antifungal Activity of Selected Piperidine Derivatives

| Derivative Class | Fungal Strain(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| Piperidine-4-one Derivative | Candida albicans | Potent antifungal activity | ebi.ac.uk |

| Benzimidazole Derivatives | Candida albicans | Antimicrobial activity noted | |

| General Piperidine Derivatives | Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, Candida albicans | Varying degrees of inhibition | |

| 1,2,4-Oxadiazole-Piperidines | Phakopsora pachyrhizi, Puccinia sorghi | High inhibition rates (up to 98%) |

Antimycobacterial Activity, particularly against Mycobacterium tuberculosis

The fight against tuberculosis and other mycobacterial infections has benefited from the exploration of piperidine-containing compounds. A notable discovery is the identification of piperidine-4-carboxamides as potent inhibitors of mycobacterial DNA gyrase. nih.govnih.gov One such compound, MMV688844, and its derivatives show strong bactericidal activity against Mycobacterium abscessus, a pathogen known for its extensive drug resistance. nih.govnih.gov

Screening of compound libraries has identified piperidinol-based structures as a novel scaffold with anti-tuberculosis activity. Optimization of a piperidinol hit led to derivatives with good activity against Mycobacterium tuberculosis. Furthermore, N-piperazinyl quinolone derivatives have been evaluated for their efficacy against M. tuberculosis H37Rv, with some ciprofloxacin (B1669076) derivatives showing significant antimycobacterial activity with MIC values as low as 0.78 µg/mL. Lignans such as (-)-Cubebin, isolated from Piper cubeba, and their semi-synthetic derivatives have also been assessed, with the derivative (-)-Hinokinin showing a promising MIC of 62.5 µg/mL against M. tuberculosis.

Table 3: Antimycobacterial Activity of Piperidine and Related Derivatives

| Derivative Class | Mycobacterial Strain(s) | Mechanism/Activity | Reference(s) |

|---|---|---|---|

| Piperidine-4-carboxamides | Mycobacterium abscessus | DNA gyrase inhibitors; potent bactericidal activity | nih.govnih.gov |

| Piperidinol Analogs | Mycobacterium tuberculosis | Good anti-tuberculosis activity (MIC 1.5 µg/mL for hit compound) | |

| N-piperazinyl quinolones | M. tuberculosis H37Rv | MIC values ranging from 0.78 to 6.25 µg/mL | |

| (-)-Hinokinin (from Cubebin) | M. tuberculosis, M. kansasii | MIC of 62.5 µg/mL against M. tuberculosis |

Central Nervous System (CNS) Related Therapies

The structural features of the piperidine ring make it a valuable scaffold for agents targeting the central nervous system. Derivatives have been developed for a range of CNS disorders. One area of research focuses on novel 4-arylpiperidine derivatives as antidepressants that show significant affinity and selectivity for the serotonin (B10506) transporter (SERT).

Other research has explored 4-piperidin-4-ylidenemethyl-benzamide derivatives as delta-opioid receptor agonists, which have potential applications for CNS indications. In the pursuit of treatments for conditions like Parkinson's disease, piperidine derivatives have been investigated as D4 receptor antagonists. The rationale is that D4 receptors are highly expressed in brain regions affected by long-term L-DOPA treatment, suggesting their modulation could be a therapeutic strategy. Additionally, piperazine derivatives, which are structurally related to piperidines, have been widely studied for various neurological disorders, including anxiety, by targeting receptors like 5-HT1A.

Enzyme and Receptor Modulation Studies

The versatility of the this compound structure allows for its modification to target specific enzymes and receptors, leading to potential therapeutic applications in oncology and other fields.

Kinase Inhibition

Kinases are crucial signaling proteins that are often dysregulated in diseases like cancer, making them important drug targets. Piperidine and piperazine derivatives have been identified as effective kinase inhibitors. For example, a series of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment were evaluated for their c-Met kinase activity and showed potent inhibitory effects against several cancer cell lines. The piperazine ring, in particular, is a key moiety in numerous small molecules that inhibit a wide range of kinases, including anaplastic lymphoma kinase (ALK), epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs).

Androgen Receptor (AR) Modulation

The androgen receptor is a key target in the treatment of prostate cancer and is also involved in building muscle and bone mass. Selective Androgen Receptor Modulators (SARMs) aim to provide the anabolic benefits on muscle and bone while having minimal effects on reproductive tissues like the prostate.

Research into benzonitrile derivatives has led to the discovery of potent SARMs. While extensive research has focused on the 4-(pyrrolidin-1-yl)benzonitrile (B86329) scaffold, the findings offer valuable insights for related piperidine structures. A derivative from this pyrrolidine (B122466) series, 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2a, demonstrated strong AR binding affinity and improved metabolic stability. Further modification led to a clinical candidate that showed ideal SARM profiles, promoting anabolic effects on muscle and the central nervous system with neutral effects on the prostate. These findings highlight the potential of the benzonitrile core in designing tissue-selective AR modulators, a strategy that can be extended to derivatives featuring the 4-(piperidin-4-yloxy) moiety.

Histamine (B1213489) H3 Receptor Antagonism

Derivatives of this compound have been investigated as antagonists for the histamine H3 receptor (H3R). nih.govacs.orgmdpi.com The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. nih.govwikipedia.org By blocking this receptor, H3R antagonists can increase the release of neurotransmitters like acetylcholine (B1216132) and dopamine (B1211576), which are involved in cognitive processes. nih.gov This mechanism has made them promising candidates for the treatment of neurodegenerative disorders such as Alzheimer's disease and for managing conditions like narcolepsy. mdpi.comwikipedia.org

Research into 4-oxypiperidine derivatives has shown that structural modifications can lead to compounds with high affinity for the H3R. For instance, a study on a series of 4-oxypiperidines identified compounds with nanomolar affinity for the human H3 receptor. nih.gov One notable compound, ADS031, which features a benzyl (B1604629) group on the piperidine ring, exhibited a high affinity of 12.5 nM at the human H3R. nih.govacs.org Another study on benzophenone (B1666685) derivatives identified a compound with a high affinity for H3R (Ki = 8 nM). mdpi.com These findings highlight the potential of designing multitarget-directed ligands that combine H3R antagonism with other beneficial activities, such as cholinesterase inhibition, to potentially enhance cognitive function in complex diseases like Alzheimer's. nih.govacs.orgmdpi.com

| Compound | Target | Activity |

| ADS031 | hH3R | 12.5 nM (affinity) |

| Benzophenone Derivative (Compound 6) | H3R | 8 nM (Ki) |

Cholinesterase Inhibition (AChE, BuChE)

The inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key strategy in managing Alzheimer's disease. acgpubs.orgkoreascience.krresearchgate.net Derivatives of this compound have demonstrated significant potential as cholinesterase inhibitors. nih.govacs.orgacgpubs.org While AChE is the primary enzyme responsible for hydrolyzing acetylcholine in a healthy brain, BuChE's role becomes more prominent in Alzheimer's disease as AChE activity decreases. nih.govkoreascience.kr Therefore, dual inhibitors of both enzymes are of particular interest. acgpubs.org

Several studies have synthesized and evaluated piperidinone and piperidine derivatives for their cholinesterase inhibitory activity. acgpubs.orgnih.gov For example, a series of α,β-unsaturated carbonyl based piperidinone derivatives were found to inhibit both AChE and BuChE at varying ratios. acgpubs.org Compound 1d (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) was the most potent against AChE (IC50= 12.55 µM), while 1g (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) was most effective against BuChE (IC50= 17.28 µM) and acted as a dual inhibitor. acgpubs.org

Another study focused on hybrid molecules of (α)-lipoic acid and 4-amino-1-benzyl piperidines found that while the parent compounds had little to no activity, the hybrid molecules all showed BuChE inhibitory activity, with some also inhibiting AChE. koreascience.kr Compound 17 from this series was an effective dual inhibitor, comparable to the known drug galantamine. koreascience.kr Furthermore, research on 4-oxypiperidine ethers has yielded compounds like ADS031 , which not only has high H3R affinity but also inhibits both AChE (IC50 = 1.537 μM) and BuChE (IC50 = 1.353 μM). nih.govacs.org

| Compound | Target | IC50 |

| 1d | AChE | 12.55 µM |

| 1g | BuChE | 17.28 µM |

| 1g | AChE | 18.04 µM |

| Compound 17 | AChE | 1.75 ± 0.30 µM |

| Compound 17 | BuChE | 5.61 ± 1.25 µM |

| ADS031 | AChE | 1.537 μM |

| ADS031 | BuChE | 1.353 μM |

Sodium-Dependent Glucose Cotransporter (SGLT2) Inhibition

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of oral antidiabetic drugs that lower blood glucose by inhibiting glucose reabsorption in the kidneys. nih.govnih.govresearchgate.net They act on SGLT2 proteins in the proximal convoluted tubules, leading to increased urinary glucose excretion. nih.govresearchgate.net While direct research linking this compound specifically to SGLT2 inhibition is not prominent in the provided results, the broader class of piperidine derivatives has been explored for various therapeutic targets, and the general principles of SGLT2 inhibition are well-established.

SGLT2 inhibitors like canagliflozin, dapagliflozin, and empagliflozin (B1684318) are approved for treating type 2 diabetes. nih.gov Their mechanism is independent of insulin, which offers an advantage in diabetes management. researchgate.net Beyond glycemic control, these inhibitors have shown significant cardiovascular and renal protective effects. nih.govdntb.gov.ua The development of SGLT2 inhibitors originated from the natural product phlorizin, a glucoside that blocks glucose reabsorption. nih.govdntb.gov.ua

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidase (MAO) inhibitors are crucial in the treatment of neurodegenerative conditions like Parkinson's disease and depression. mdpi.comnih.gov MAOs are responsible for metabolizing monoamine neurotransmitters. mdpi.com The inhibition of MAO-B is particularly sought after for Parkinson's disease to preserve dopamine levels. mdpi.com

Derivatives of piperidine have been identified as potent and selective MAO inhibitors. For example, a study of pyridazinobenzylpiperidine derivatives found that most compounds were more potent against MAO-B than MAO-A. mdpi.com Compound S5 was the most potent MAO-B inhibitor with an IC50 value of 0.203 μM and demonstrated high selectivity for MAO-B over MAO-A. mdpi.com Kinetic studies revealed that S5 is a competitive and reversible inhibitor of MAO-B. mdpi.com Additionally, piperine (B192125), an alkaloid containing a piperidine ring, and its derivatives have shown selective MAO-B inhibitory activity, with the most potent compound having an IC50 of 498 nM. nih.gov

| Compound | Target | IC50 | Selectivity Index (SI) for MAO-B |

| S5 | MAO-B | 0.203 μM | 19.04 |

| S16 | MAO-B | 0.979 μM | - |

| S15 | MAO-A | 3.691 μM | - |

| Piperine Derivative | MAO-B | 498 nM | Selective towards MAO-B |

Other Receptor and Enzyme Interactions

Derivatives containing the this compound or related piperidine scaffolds have been found to interact with a wide array of other biological targets, highlighting the versatility of this chemical structure.

c-Met and VEGFR2: A series of 4-(pyridin-4-yloxy)benzamide derivatives were synthesized and showed effective inhibitory activity against cancer cell lines, with the most promising compound, 40 , showing excellent activity against A549, HeLa, and MCF-7 cell lines. Further investigation revealed its activity against the c-Met kinase. nih.gov

mGlu5: Clickable photoaffinity ligands based on metabotropic glutamate (B1630785) receptor 5 (mGlu5) negative allosteric modulators have been developed to study ligand-receptor interactions. nih.gov

Formyl Peptide Receptors: No direct information was found in the provided search results.

Transthyretin: No direct information was found in the provided search results.

CB1: No direct information was found in the provided search results.

p38 MAP Kinase: Piperidine-substituted quinolinones and naphthyridinones have been identified as potent inhibitors of p38 MAP kinase, significantly suppressing TNF-alpha release. nih.gov

Pin1: No direct information was found in the provided search results.

PI3 Kinase-alpha: No direct information was found in the provided search results.

In Vitro and In Vivo Biological Evaluation Methodologies for this compound Derivatives

The biological evaluation of this compound derivatives and related compounds employs a range of standard and specialized in vitro and in vivo assays.

In Vitro Methodologies:

Enzyme Inhibition Assays: These are fundamental for determining the inhibitory potency of compounds against specific enzymes. For cholinesterases, Ellman's method is commonly used to measure AChE and BuChE activity. acgpubs.org For MAO inhibition, assays are conducted to determine IC50 values for both MAO-A and MAO-B. mdpi.com

Receptor Binding Assays: Radioligand displacement assays are used to determine the affinity of compounds for specific receptors, such as the histamine H3 receptor. nih.govacs.org

Cell-Based Assays: The biological activity of compounds is often tested in relevant cell lines. For example, the inhibitory activity of potential anticancer agents is evaluated against cancer cell lines like A549, HeLa, and MCF-7. nih.gov The ability of compounds to inhibit NLRP3-dependent pyroptosis and IL-1β release is tested in PMA-differentiated THP-1 cells. mdpi.com

Permeability Assays: The Parallel Artificial Membrane Permeability Assay (PAMPA) is used to predict the ability of compounds to cross the blood-brain barrier. mdpi.com

Metabolic Stability Assays: These are performed using liver microsomes to assess how quickly a compound is metabolized. mdpi.com

Toxicity Assays: Hepatotoxicity is often evaluated in cell lines such as HepG2 to assess the safety of the compounds. mdpi.com

In Vivo Methodologies:

Animal Models of Disease: To evaluate the efficacy of compounds in a living organism, various animal models are used. For example, a murine collagen-induced arthritis model is used to test the oral efficacy of p38 MAP kinase inhibitors. nih.gov Mouse models of arterial thrombosis are used to evaluate the antithrombotic effects of PAI-1 inhibitors. nih.gov

Behavioral Tests: For compounds targeting the central nervous system, behavioral tests are employed. The Passive Avoidance Test is used to assess effects on memory and learning. mdpi.com

Pharmacokinetic Studies: These studies are conducted in animals to determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. nih.gov

Antituberculosis Activity Screening: The minimum inhibitory concentrations (MICs) of compounds are determined against Mycobacterium tuberculosis. nih.gov

Scientific Advancement on this compound Remains Undisclosed

Despite the growing interest in piperidine-containing compounds within medicinal chemistry, detailed public domain research on the specific pharmacological and biological applications of this compound and its derivatives is not currently available. Extensive searches of scientific literature and databases have not yielded specific data regarding its activity in enzyme inhibition, cell-based, receptor binding, or functional assays.

The core structure, a piperidinyl-oxy-benzonitrile, suggests potential for interaction with various biological targets, a hypothesis supported by research on structurally related molecules. For instance, derivatives of piperidine are widely investigated as therapeutic agents, showing activity as enzyme inhibitors and receptor modulators. Specifically, compounds with similar pharmacophores have been explored as Rho-kinase inhibitors and histamine H3 receptor antagonists. However, without direct studies on this compound, its specific biological profile remains speculative.

The absence of published data prevents a detailed analysis as per the requested outline. Information regarding its efficacy in enzyme inhibition assays, its effects in cell-based models such as cytotoxicity or cellular signaling, its affinity in receptor binding assays, and its activity in functional assays is not present in the accessible scientific literature. Consequently, the creation of data tables and a detailed discussion of research findings for this specific compound is not feasible at this time.